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Compound of Interest

Compound Name: 2-Fluorotoluene

Cat. No.: B1218778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Fluorotoluene (CAS No. 95-52-3), a crucial intermediate in the synthesis of various

pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights

for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 2-Fluorotoluene, typically recorded in

deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Data
The ¹H NMR spectrum of 2-Fluorotoluene exhibits distinct signals for the aromatic protons and

the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative

to TMS.
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Proton Assignment Chemical Shift (δ) ppm Multiplicity

H-6 7.18 - 7.12 m

H-3, H-4, H-5 7.10 - 6.90 m

CH₃ 2.29 s

Table 1: ¹H NMR spectroscopic data for 2-Fluorotoluene.

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of 2-Fluorotoluene shows seven distinct signals

corresponding to the seven carbon atoms in the molecule. The chemical shifts (δ) are reported

in ppm relative to TMS.

Carbon Assignment Chemical Shift (δ) ppm

C-2 (C-F) 162.22

C-1 (C-CH₃) 131.25

C-6 127.18

C-4 124.08

C-5 123.51

C-3 114.92

CH₃ 14.63

Table 2: ¹³C NMR spectroscopic data for 2-Fluorotoluene.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 2-Fluorotoluene, typically obtained as a

neat liquid film, shows characteristic absorption bands for aromatic C-H, C-C, and C-F bonds,

as well as aliphatic C-H bonds.
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Wavenumber (cm⁻¹) Vibrational Mode

3065 Aromatic C-H stretch

2962 Aliphatic C-H stretch

1589 Aromatic C=C stretch

1494 Aromatic C=C stretch

1259 C-F stretch

752 Ortho-disubstituted benzene C-H bend

Table 3: Key IR absorption peaks for 2-Fluorotoluene.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of 2-
Fluorotoluene provides information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Fragment

110 100 [M]⁺ (Molecular Ion)

109 85 [M-H]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

83 25 [M-H-C₂H₂]⁺

65 15 [C₅H₅]⁺

Table 4: Major fragments in the mass spectrum of 2-Fluorotoluene.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 20-30 mg of 2-Fluorotoluene was dissolved in ~0.7 mL

of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence was used.

Number of Scans: 16

Acquisition Time: ~4 seconds

Relaxation Delay: 1 second

Spectral Width: 0-15 ppm

¹³C NMR Acquisition:

Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: 1024

Acquisition Time: ~2 seconds

Relaxation Delay: 2 seconds

Spectral Width: 0-200 ppm

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the

CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A single drop of neat 2-Fluorotoluene was placed directly onto the ATR

crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Introduction: A dilute solution of 2-Fluorotoluene in a volatile solvent (e.g.,

dichloromethane) was injected into the GC inlet. The GC separated the analyte from the

solvent before it entered the mass spectrometer.

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole

Scan Range: m/z 40-400

Data Processing: The mass spectrum corresponding to the chromatographic peak of 2-
Fluorotoluene was extracted and plotted as relative intensity versus m/z.

Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Fluorotoluene.

Spectroscopic Analysis Workflow for 2-Fluorotoluene
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A flowchart of the spectroscopic analysis process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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